
6,7-Diethoxy-5,6-dihydronaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Diethoxy-5,6-dihydronaphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family. This compound is characterized by its diethoxy functional groups at the 6 and 7 positions and a dihydronaphthalene core structure. Naphthoquinones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-5,6-dihydronaphthalene-1,4-dione typically involves the reaction of appropriate naphthalene derivatives with ethoxy groups. One common method is the Friedel-Crafts acylation of naphthalene derivatives followed by reduction and subsequent ethoxylation. The reaction conditions often involve the use of Lewis acids such as aluminum chloride or boron trifluoride as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Diethoxy-5,6-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized naphthalene derivatives.
Aplicaciones Científicas De Investigación
6,7-Diethoxy-5,6-dihydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Diethoxy-5,6-dihydronaphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. It may also interact with specific proteins, modulating their activity and affecting various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dihydroxynaphthalene: A naphthoquinone derivative with hydroxyl groups at the 1 and 6 positions.
1,5-Dihydroxynaphthalene: Another naphthoquinone derivative with hydroxyl groups at the 1 and 5 positions.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A compound with similar structural features but different functional groups.
Uniqueness
6,7-Diethoxy-5,6-dihydronaphthalene-1,4-dione is unique due to its specific diethoxy substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90163-20-5 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
6,7-diethoxy-5,6-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H16O4/c1-3-17-13-7-9-10(8-14(13)18-4-2)12(16)6-5-11(9)15/h5-7,14H,3-4,8H2,1-2H3 |
Clave InChI |
XTDOLYGHAJXBCI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CC2=C(C=C1OCC)C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)
![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)

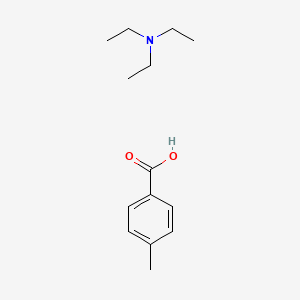
![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)
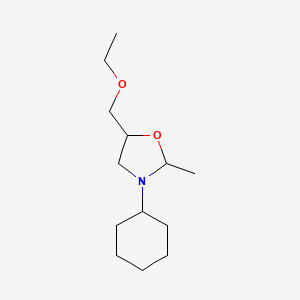
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
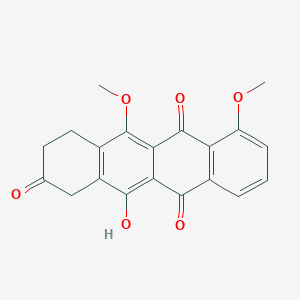
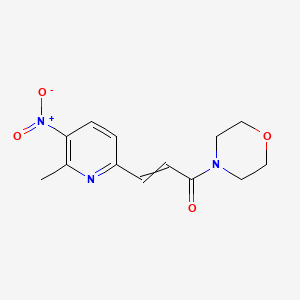
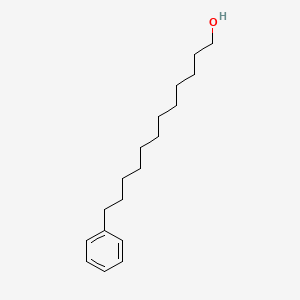
![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
![benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14377980.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
